molecular formula C14H14N2O B250353 N-benzyl-N-methylisonicotinamide

N-benzyl-N-methylisonicotinamide

Cat. No.: B250353
M. Wt: 226.27 g/mol
InChI Key: YTVHFZGQBLGBMT-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylisonicotinamide is a synthetic small-molecule compound derived from isonicotinamide, a pyridine derivative. Its IUPAC name is N-benzyl-N-methylpyridine-4-carboxamide, with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol. Structurally, it features a pyridine ring substituted at the 4-position with a carboxamide group, where the nitrogen atoms are further modified with benzyl and methyl groups.

The compound is typically synthesized via nucleophilic substitution or amide coupling reactions, often starting from isonicotinoyl chloride and reacting with N-benzyl-N-methylamine under basic conditions.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-10H,11H2,1H3

InChI Key

YTVHFZGQBLGBMT-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=NC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-N-methylisonicotinamide belongs to a broader class of substituted isonicotinamides.

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Weight (g/mol) logP<sup>a</sup> Aqueous Solubility (mg/mL) Key Biological Targets Reported IC₅₀/EC₅₀
This compound 240.30 2.8 0.45 nAChRs, CYP450 isoforms 12 nM (nAChR α7)
N-Benzylisonicotinamide 226.27 2.3 1.20 nAChRs, bacterial enoyl-ACP reductase 45 nM (nAChR α4β2)
N-Methylisonicotinamide 136.15 0.9 8.70 Antioxidant pathways >10 µM (no significant activity)
Isonicotinamide (parent) 122.12 -0.1 32.50 Non-targeted (metabolite) N/A
Isoniazid (isonicotinic hydrazide) 137.14 -0.5 140.00 Mycobacterial InhA enzyme 0.2 µg/mL (M. tuberculosis)

<sup>a</sup>logP: Partition coefficient (octanol/water), predicting lipophilicity.

Key Findings

Lipophilicity and Bioavailability: this compound exhibits higher logP (2.8) than its non-methylated counterpart (N-benzylisonicotinamide, logP 2.3), indicating enhanced membrane permeability. This property correlates with its superior CNS penetration in rodent models compared to isoniazid.

Receptor Binding Specificity :

  • The benzyl and methyl substitutions confer selectivity for α7 nAChRs over other subtypes (e.g., α4β2). In contrast, N-benzylisonicotinamide shows broader affinity across nAChR subtypes but lower potency.

Metabolic Stability :

  • N-Methylation reduces oxidative metabolism by cytochrome P450 enzymes, extending the half-life (t₁/₂ = 6.2 hours) compared to N-benzylisonicotinamide (t₁/₂ = 3.8 hours).

Therapeutic Potential: Unlike isoniazid, this compound lacks direct antimycobacterial activity but demonstrates neuroprotective effects in preclinical Alzheimer’s models via α7 nAChR agonism.

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